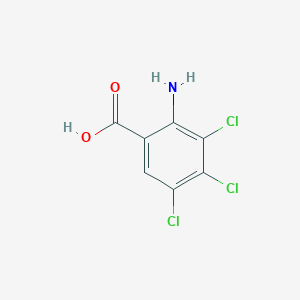

2-Amino-3,4,5-trichlorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4,5-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLCGTIBUBSYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670473 | |

| Record name | 2-Amino-3,4,5-trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50419-72-2 | |

| Record name | 2-Amino-3,4,5-trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 2 Amino 3,4,5 Trichlorobenzoic Acid

Within the extensive family of aromatic halogenated compounds, 2-Amino-3,4,5-trichlorobenzoic acid is a specific isomer distinguished by its particular substitution pattern. Aromatic compounds containing both amino and halogen groups are of significant interest due to their versatile chemical reactivity and potential for biological activity. researchgate.net The presence of three chlorine atoms and an amino group on the benzoic acid framework makes this compound a distinct building block for organic synthesis. bldpharm.com

Historical Synthesis and Study of Chlorobenzoic Acids

The academic and industrial pursuit of chlorobenzoic acids has a well-documented history. Early and practical methods for preparing simpler isomers, such as o-chlorobenzoic acid, involved the oxidation of the corresponding o-chlorotoluene using strong oxidizing agents like potassium permanganate. wikipedia.orgorgsyn.org Another established route was the replacement of an amino group in anthranilic acid with a chlorine atom. orgsyn.org These foundational synthetic strategies paved the way for the development of methods to produce more complex, polysubstituted derivatives. For instance, p-chlorobenzoic acid has been synthesized via the liquid-phase oxidation of p-chlorotoluene, achieving high yields and purity. semanticscholar.org The hydrolysis of α,α,α-trichloro-2-toluene also yields 2-chlorobenzoic acid. wikipedia.orgchemicalbook.com These historical methods underscore the fundamental chemical transformations that have been refined over time to access a wide array of halogenated aromatic acids.

The Role of Polyhalogenation and Amino Functionality

The combination of multiple halogen atoms and an amino group on a benzoic acid scaffold imparts significant chemical characteristics that are actively explored by researchers.

Polyhalogenation: The presence of multiple chlorine atoms on the benzene (B151609) ring profoundly influences the molecule's electronic properties, reactivity, and solubility. Halogenation can increase the lipophilicity of a molecule and can affect its interaction with biological targets. mdpi.com There are six constitutional isomers of trichlorobenzoic acid, each with unique properties based on the chlorine atoms' positions. wikipedia.org

Amino Functionality: The amino group is a key functional group that can act as a hydrogen bond donor and a nucleophilic center. researchgate.net In aminobenzoic acids, this group can influence the compound's physical properties, such as aqueous solubility, and provides a reactive site for further chemical modifications. researchgate.net For example, the amino group in 2-chlorobenzoic acid can be readily displaced by ammonia (B1221849) to form 2-aminobenzoic acid. wikipedia.org The interplay between the electron-withdrawing chlorine atoms and the electron-donating amino group creates a unique chemical environment on the aromatic ring.

Current Research Landscape

Classical Approaches to Substituted Benzoic Acid Synthesis

The synthesis of substituted benzoic acids is a well-established field in organic chemistry, with several classical methods forming the bedrock of more complex syntheses.

Ring Functionalization Strategies: Nitration and Halogenation as Initial Steps

The initial functionalization of an aromatic ring is a critical step in the synthesis of substituted benzoic acids. Electrophilic aromatic substitution reactions such as nitration and halogenation are commonly employed to introduce key functional groups that can be further manipulated.

Nitration: The introduction of a nitro group (-NO₂) onto a benzene (B151609) ring is typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. orgsyn.orggoogle.com The nitro group is a strong deactivating group and a meta-director for subsequent electrophilic substitutions. However, its true synthetic utility lies in its ability to be reduced to an amino group (-NH₂), which is a powerful ortho-, para-director and a versatile functional handle for further reactions. chemicalbook.com

Halogenation: The direct introduction of halogen atoms (Cl, Br) onto an aromatic ring is usually accomplished through electrophilic aromatic substitution using the elemental halogen in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). nih.gov The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂. Fluorine is often too reactive, while iodine is typically unreactive without an oxidizing agent. nih.gov For polychlorination, more forcing conditions or specific catalysts might be required.

Carboxylation and Hydrolysis Reactions for Benzoic Acid Formation

Several methods exist to introduce the carboxylic acid group (-COOH) onto an aromatic ring.

Oxidation of Alkylbenzenes: A common industrial method for producing benzoic acid is the oxidation of toluene (B28343) with oxygen, catalyzed by cobalt or manganese naphthenates. prepchem.comprepchem.com This method can be applied to other alkylated benzene derivatives to yield the corresponding benzoic acids. bldpharm.com

Hydrolysis of Nitriles: Aryl nitriles (Ar-CN) can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. wikipedia.org The nitrile group itself can be introduced via the Sandmeyer reaction of an aryldiazonium salt or by nucleophilic substitution of an aryl halide with a cyanide salt.

Carboxylation of Grignard Reagents: Phenylmagnesium bromide and other aryl Grignard reagents react with carbon dioxide (as dry ice) followed by acidic workup to produce benzoic acids. prepchem.comgoogle.com This is a versatile laboratory-scale method.

Hydrolysis of Benzotrichlorides: The hydrolysis of benzotrichlorides, which can be prepared by the free-radical chlorination of toluenes, is another route to benzoic acids. google.com

Regioselective Chlorination Techniques for Polychlorinated Aromatics

Achieving a specific pattern of multiple chlorine substituents on a benzene ring requires careful consideration of directing effects and the use of regioselective chlorination techniques. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles.

| Substituent | Directing Effect | Activating/Deactivating |

| -NH₂ | Ortho, Para | Activating |

| -OH | Ortho, Para | Activating |

| -Cl | Ortho, Para | Deactivating |

| -COOH | Meta | Deactivating |

| -NO₂ | Meta | Deactivating |

Controlling the regioselectivity of chlorination can be challenging, as direct chlorination often leads to mixtures of isomers. byjus.com However, several strategies have been developed to enhance regioselectivity:

Catalyst Control: The choice of catalyst can influence the isomer distribution. For instance, the use of zeolites as catalysts in chlorination reactions can enhance para-selectivity due to shape-selective constraints within their pores. byjus.com

Blocking Groups: In some cases, a bulky group can be temporarily introduced to block a certain position, directing the chlorination to other sites. The blocking group is then removed in a subsequent step. Sulfonic acid groups are sometimes used for this purpose as they can be removed by desulfonation. nih.gov

Substrate Control: The existing substituents on the ring have the most significant influence on the position of further chlorination. By carefully planning the sequence of reactions, one can exploit these directing effects to achieve the desired substitution pattern.

Targeted Synthesis of this compound

The synthesis of this compound is not a trivial undertaking due to the specific arrangement of the four substituents. A plausible multi-step reaction sequence is required to control the regiochemistry at each step.

Multi-step Reaction Sequences for Positional Isomer Control

A hypothetical, yet chemically sound, synthetic route for this compound could start from a commercially available dichlorobenzoic acid. One possible precursor is 3,4-dichlorobenzoic acid.

Proposed Synthetic Pathway:

Nitration of 3,4-Dichlorobenzoic Acid: The first step would involve the nitration of 3,4-dichlorobenzoic acid. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho-, para-directors. The directing effects would lead to the introduction of the nitro group at the 2-position or the 6-position. The 2-position is sterically hindered by the adjacent carboxylic acid group and the chlorine at position 3. Therefore, the major product is expected to be 3,4-dichloro-6-nitrobenzoic acid, with the desired 3,4-dichloro-2-nitrobenzoic acid as a minor product. Separation of these isomers would be a critical and challenging step.

Chlorination of the Nitro-intermediate: The next step would be the regioselective chlorination of the separated 3,4-dichloro-2-nitrobenzoic acid. The nitro and carboxylic acid groups are deactivating and meta-directing, while the chlorine atoms are deactivating but ortho-, para-directing. The most activated position for further electrophilic substitution would be position 5. Thus, chlorination would likely yield 3,4,5-trichloro-2-nitrobenzoic acid.

Reduction of the Nitro Group: The final step in the sequence is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin or iron in acidic media, or catalytic hydrogenation. This reduction would yield the target molecule, this compound.

An alternative starting point could be 2,3,4-trichloroaniline (B50295).

Alternative Proposed Synthetic Pathway:

Carboxylation of 2,3,4-Trichloroaniline: A direct carboxylation of 2,3,4-trichloroaniline is challenging. A more feasible approach would be to first convert the aniline (B41778) to a more stable intermediate.

Sandmeyer Reaction: A more plausible route would involve the Sandmeyer reaction. libretexts.orgyoutube.com 2,3,4-Trichloroaniline can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt.

Cyanation and Hydrolysis: The diazonium salt can then be treated with copper(I) cyanide to introduce a nitrile group at the 1-position, yielding 2,3,4-trichlorobenzonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would produce 2,3,4-trichlorobenzoic acid.

Nitration and Reduction: This trichlorobenzoic acid would then need to be nitrated and the resulting nitro group reduced to an amino group. However, controlling the regioselectivity of nitration on this highly deactivated ring would be extremely difficult and likely lead to a mixture of products.

Given the challenges, the first proposed pathway starting from 3,4-dichlorobenzoic acid appears more regiochemically controlled, although the initial separation of nitro-isomers presents a significant hurdle.

Amination Reactions in the Presence of Multiple Halogen Substituents

Introducing an amino group onto a polyhalogenated aromatic ring is a key transformation in the synthesis of the target compound.

Nucleophilic Aromatic Substitution (SNAr): The direct amination of polychlorinated benzoic acids can be achieved via nucleophilic aromatic substitution. For example, 2,3-dichlorobenzoic acid can be aminated by reaction with ammonia (B1221849) in the presence of a copper catalyst at elevated temperature and pressure to yield 2-amino-3-chlorobenzoic acid. byjus.com This suggests that a similar reaction could potentially be applied to a trichlorobenzoic acid precursor, although the presence of additional chlorine atoms would further deactivate the ring towards nucleophilic attack, likely requiring harsh reaction conditions.

Reduction of a Nitro Group: As outlined in the proposed synthetic pathway, the most common and reliable method for introducing an amino group in a specific position on a complex aromatic ring is through the reduction of a previously introduced nitro group. chemicalbook.com This two-step process (nitration followed by reduction) offers excellent regiochemical control, provided the nitration step itself is selective.

The synthesis of this compound is a complex process that relies on a combination of classical aromatic functionalization reactions and careful strategic planning to ensure the correct placement of each substituent. The control of regioselectivity remains the most significant challenge in any synthetic approach to this molecule.

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysis

The synthesis of this compound and its precursors, such as other polychlorinated benzoic acids or anilines, is highly dependent on the careful optimization of reaction conditions. Key parameters including temperature, solvent, and the choice of catalyst are critical in determining reaction yield, purity, and efficiency.

A common precursor route involves the amination of a polychlorinated benzoic acid. Drawing parallels from the synthesis of structurally related compounds, such as 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid, the reaction conditions can be rigorously optimized. google.com In such ammonolysis reactions, temperature is a crucial factor, with typical ranges falling between 150°C and 220°C. google.com The selection of an appropriate solvent is also vital. While water is often used, its properties can be modified by pressure and the use of co-solvents to improve the solubility of non-polar reactants. google.com Catalysis, particularly by copper-based reagents, is fundamental to facilitating the chlorine-ammonia exchange. google.com

Another key transformation is the chlorination of an aminobenzoic acid precursor. For instance, in the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, the reaction temperature is preferably maintained between 90°C and 110°C. google.com The choice of solvent significantly impacts the reaction, with polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide being effective. google.com

The reduction of a nitro group to an amine is a final common step. For the synthesis of 2,4,5-trichloroaniline (B140166) from 1,2,4-trichloro-5-nitrobenzene, a classic and efficient method involves using iron powder in water at elevated temperatures, typically 90-95°C. chemicalbook.com This method is effective, though it generates significant iron oxide waste.

The following interactive table summarizes optimized conditions for analogous transformations relevant to the synthesis of this compound.

Optimization of Reaction Conditions for Related Syntheses

| Transformation | Precursor Example | Optimal Temperature | Solvent(s) | Catalyst/Reagent | Reference |

|---|---|---|---|---|---|

| Amination (Ammonolysis) | 2,3-Dichlorobenzoic Acid | 150-220°C | Water | Copper Bronze, Cu(I)/Cu(II) salts | google.com |

| Chlorination | 2-Amino-3-methylbenzoic Acid | 90-110°C | N,N-Dimethylacetamide | Chlorination reagent (e.g., NCS), Benzoyl peroxide | google.com |

| Nitro Group Reduction | 1,2,4-Trichloro-5-nitrobenzene | 90-95°C | Water | Iron Powder | chemicalbook.com |

Novel Synthetic Strategies and Green Chemistry Approaches

Recent advances in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods. These novel strategies are applicable to the synthesis of complex molecules like this compound.

Catalytic Synthesis Routes: Transition Metal-Mediated Transformations

Transition metal catalysis offers powerful tools for forming carbon-nitrogen bonds, a key step in synthesizing the target molecule from a chlorinated precursor. Copper-catalyzed amination reactions, an evolution of the classic Ullmann condensation, are particularly relevant. A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids. nih.gov This method advantageously eliminates the need for protecting the carboxylic acid group and proceeds with high selectivity, placing the amino group at the ortho-position relative to the carboxylic acid. nih.gov

The optimization of these copper-catalyzed systems has shown that the choice of base is critical. A study on the amination of 2-chlorobenzoic acid demonstrated that while bases like cesium carbonate and potassium tert-butoxide gave low yields, the use of potassium phosphate (B84403) (K₃PO₄) resulted in yields as high as 90%. nih.gov

Effect of Base on Copper-Catalyzed Amination of 2-Chlorobenzoic Acid

| Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cu/Cu₂O | K₃PO₄ | Diethylene glycol | 90 | nih.gov |

| Cu/Cu₂O | Na₂CO₃ | Diethylene glycol | 72 | nih.gov |

| Cu/Cu₂O | Cs₂CO₃ | Diethylene glycol | 30 | nih.gov |

| Cu/Cu₂O | tert-BuOK | Diethylene glycol | 5 | nih.gov |

More advanced, albeit less directly applicable to a pre-chlorinated substrate, are iridium-catalyzed methods for the direct C-H amination of benzoic acids, which showcase the frontier of catalytic C-N bond formation. nih.gov

Photochemical and Electrochemical Synthesis Pathways

Novel energy sources like light and electricity are being harnessed to drive chemical transformations, offering alternative synthetic routes that can be milder and more selective than traditional thermal methods.

Photochemical amination represents a cutting-edge strategy for C-N bond formation. Direct C-H amination of arenes can be achieved using an acridinium (B8443388) photoredox catalyst under an aerobic atmosphere. nih.gov This method allows for the coupling of various primary amines with electron-rich aromatics. nih.gov Another approach involves the direct photochemical amination of aromatic compounds with ammonia or amines, sensitized by m-dicyanobenzene, where an electron transfer from the excited aromatic compound initiates the reaction. rsc.org These methods, while not yet specifically documented for 3,4,5-trichlorobenzoic acid, represent a promising frontier for creating the target molecule under mild, light-driven conditions.

Electrochemical synthesis offers another non-traditional approach. The electrosynthesis of amino acids from biomass-derivable α-keto acids has been demonstrated using an earth-abundant titanium dioxide catalyst. rsc.org This process involves the reductive amination of α-keto acids, showcasing the potential of electrochemistry to form amino acids. While this specific route may not be directly applicable, the underlying principle of using electrochemical potential to drive the synthesis of amino acids from acid precursors is a key innovation. rsc.orgnih.gov For a substrate like 2-oxo-3,4,5-trichlorobenzoic acid, such a method could theoretically provide a direct route to the final product.

Development of Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of aminobenzoic acids, several sustainable protocols have been explored.

One notable green approach is the use of subcritical water as a reaction medium. A one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) was achieved using a bio-based carbon material (charcoal) as a catalyst in subcritical water. mdpi.com This process combines the reduction of the nitro group and the oxidation of the aldehyde group in a single step, using water as a green solvent at high temperatures (300°C) and pressures. mdpi.com This strategy avoids the use of harsh or toxic reagents and volatile organic solvents.

The development of sustainable protocols also involves shifting from petroleum-based feedstocks to renewable ones. mdpi.com Biosynthetic pathways in microorganisms, which produce aminobenzoic acids from simple sugars via the shikimate pathway, offer a long-term vision for sustainable chemical production. mdpi.com While not yet harnessed for a complex molecule like this compound, these biological methods highlight the direction of future green synthesis.

Comparison of Traditional vs. Green Synthetic Approaches

| Reaction Step | Traditional Method | Green/Sustainable Alternative | Reference |

|---|---|---|---|

| Nitro Reduction | Metal (Fe, SnCl₂) in acid | Catalytic hydrogenation; Bio-based catalyst in subcritical water | chemicalbook.commdpi.com |

| Solvent | Volatile Organic Solvents (e.g., DMF, Dichloromethane) | Water, Supercritical/Subcritical Water, Flow Chemistry | mdpi.comwhiterose.ac.uk |

| Starting Materials | Petroleum-derived (e.g., Benzene) | Biomass-derived (e.g., Glucose) | mdpi.com |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is the primary site for a variety of chemical transformations, including esterification, amide formation, and conversion to more reactive acyl derivatives. The electronic effects of the chlorine substituents play a crucial role in the reactivity of this functional group.

Esterification Reactions: Mechanistic Insights and Ester Derivative Synthesis

The formation of esters from this compound can be achieved through several established methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a viable route. youtube.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent elimination of water yields the corresponding ester. researchgate.net Given the presence of the basic amino group, which would be protonated by the acid catalyst, stoichiometric amounts of acid are generally required. researchgate.net

Alternative methods for the esterification of amino acids that can be applied to this compound include the use of reagents like thionyl chloride in alcohol or trimethylchlorosilane in methanol. scribd.com These methods often proceed under milder conditions. For instance, a method for preparing 2-amino-3-chlorobenzoic acid methyl ester involves the use of a methylation reagent in an organic solvent. scirp.org

Table 1: Representative Esterification Reactions of Aminobenzoic Acids

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| p-Aminobenzoic acid | Ethanol, H₂SO₄ | Ethyl p-aminobenzoate | Not specified | libretexts.org |

| 2-Amino-3-chlorobenzoic acid | Methylation reagent, inorganic acid | 2-Amino-3-chlorobenzoic acid methyl ester | 95.0 | scirp.org |

Note: Data presented is for analogous compounds due to the lack of specific literature data for this compound.

Amide Formation: Peptide Coupling and Substituted Amide Synthesis

The synthesis of amides from this compound can be accomplished by reacting it with an amine. Direct condensation is often challenging and requires high temperatures. khanacademy.org More commonly, the carboxylic acid is first activated to a more reactive intermediate. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate amide bond formation. youtube.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide.

Another approach is the mixed anhydride (B1165640) method, where the carboxylic acid is reacted with a chloroformate, like isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This reactive intermediate readily undergoes nucleophilic acyl substitution with an amine to yield the desired amide. nih.gov The use of titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct amidation of carboxylic acids with amines. nih.gov

Table 2: Representative Amide Formation Reactions

| Carboxylic Acid | Amine | Coupling Method/Reagent | Product | Reference |

| Nα-protected amino acids | Amino acid esters | DCC | Dipeptide | youtube.com |

| p-Aminobenzoic acid | Various amines | Acid chloride method | p-Aminobenzoic acid amides | consensus.app |

| General carboxylic acids | General amines | TiCl₄ | Amides | nih.gov |

Note: The table illustrates general methods applicable to this compound based on established chemical principles.

Anhydride and Acyl Halide Generation

For enhanced reactivity in acylation reactions, this compound can be converted into its corresponding acyl halide or anhydride. The reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a standard procedure for the synthesis of the acyl chloride. These acyl chlorides are highly reactive electrophiles that readily react with a wide range of nucleophiles. khanacademy.org

Symmetrical anhydrides can be formed from carboxylic acids, often using dehydrating agents. These anhydrides can also serve as effective acylating agents. wikipedia.org The formation of mixed anhydrides, as mentioned in the context of amide synthesis, is also a key strategy for activating the carboxylic acid group. nih.gov

Reactivity of the Amino Group

The amino group of this compound is a key functional handle for a different set of chemical transformations, primarily involving acylation and diazotization reactions. The basicity of this amino group is reduced by the electron-withdrawing effects of the three chlorine atoms on the aromatic ring.

Acylation Reactions: Formation of N-Substituted Amides

The amino group of this compound can undergo acylation to form N-substituted amides. This reaction typically involves treatment with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct. nih.gov For example, reaction with acetic anhydride would yield the corresponding N-acetyl derivative. This transformation is often used as a protecting strategy for the amino group to prevent its interference in reactions involving the carboxylic acid moiety.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures. ontosight.ai This process is known as diazotization. The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions where the diazonio group is replaced by another functional group, with the liberation of nitrogen gas.

A prominent set of these transformations are the Sandmeyer reactions, which utilize copper(I) salts as catalysts. prepchem.com For instance, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide introduces a chloro, bromo, or cyano group, respectively, onto the aromatic ring in place of the original amino group. The Sandmeyer reaction provides a powerful method for the synthesis of a wide range of substituted aromatic compounds. scirp.org For other aminobenzoic acids, competing hydroxylation can be a significant side reaction. scirp.orgscirp.org

Table 3: Potential Sandmeyer Reactions of Diazotized this compound

| Diazonium Salt Precursor | Reagent | Potential Product | Reference |

| Diazotized this compound | CuCl | 2,3,4,5-Tetrachlorobenzoic acid | prepchem.com |

| Diazotized this compound | CuBr | 2-Bromo-3,4,5-trichlorobenzoic acid | prepchem.com |

| Diazotized this compound | CuCN | 2-Cyano-3,4,5-trichlorobenzoic acid | scirp.org |

Note: This table presents hypothetical products based on the principles of the Sandmeyer reaction, as specific literature data for the target compound is not available.

Formation of Schiff Bases and Related Imines

The primary amino group of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-N=CH-) functional group. nih.govmwjscience.com The stability of these Schiff bases is often enhanced by conjugation with the aromatic ring. nih.gov

The general reaction proceeds by mixing the aminobenzoic acid with the desired aldehyde or ketone, often in an alcohol solvent with acid catalysis, and heating to drive off the water formed. The resulting imine products retain the trichlorinated benzoic acid scaffold, allowing for further functionalization.

Below is a table illustrating the formation of various Schiff bases from this compound with representative aldehydes.

Table 1: Examples of Schiff Base Formation This is an interactive table. Click on the rows to see more details.

| Reactant Aldehyde | Product Name | Chemical Structure of Product |

|---|---|---|

| Benzaldehyde | 2-(Benzylideneamino)-3,4,5-trichlorobenzoic acid | C₁₄H₈Cl₃NO₂ |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | 3,4,5-Trichloro-2-((2-hydroxybenzylidene)amino)benzoic acid | C₁₄H₈Cl₃NO₃ |

| 4-Methoxybenzaldehyde | 3,4,5-Trichloro-2-((4-methoxybenzylidene)amino)benzoic acid | C₁₅H₁₀Cl₃NO₃ |

Heterocyclic Ring Annulation Utilizing the Amino Group

The ortho-positioning of the amino and carboxylic acid groups in this compound is a classic arrangement for the synthesis of fused heterocyclic ring systems, particularly quinazolinones. nih.gov These reactions, known as ring annulation, involve the participation of the amino group and the neighboring carboxyl group to build a new ring onto the existing benzene framework.

For instance, treatment with reagents like formamide (B127407) or acetic anhydride can lead to the formation of 5,6,7-trichloro-1H,3H-quinazoline-2,4-dione derivatives. The reaction typically proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization-dehydration step. Similarly, condensation with other bifunctional reagents can yield a variety of fused heterocycles. The reaction of anthranilic acid derivatives with other molecules to form fused systems like triazepinoquinazolinones has been documented, showcasing a versatile pathway for creating complex heterocyclic structures. nih.gov

Reactivity of the Aryl Halides (Chlorine Substituents)

The three chlorine atoms attached to the benzene ring are significant sites of reactivity, primarily through substitution or coupling reactions. The electron-withdrawing nature of the chlorine atoms, combined with the carboxyl group, renders the aromatic ring electron-deficient and susceptible to specific types of transformations.

Nucleophilic Aromatic Substitution Reactions on the Trichlorinated Ring

Aryl halides are typically unreactive toward nucleophiles, but the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this compound, the three chlorine atoms and the carboxylic acid group make the ring highly electron-poor, facilitating SNAr reactions. libretexts.orgnumberanalytics.com

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.org Strong nucleophiles such as alkoxides (RO⁻), hydroxide (B78521) (OH⁻), and amines can displace one or more of the chlorine atoms. youtube.com The regioselectivity of the substitution (i.e., which chlorine is replaced) is governed by the electronic stabilization of the Meisenheimer complex and steric factors. The presence of electron-withdrawing groups ortho and para to the leaving group enhances the reaction rate by stabilizing the negative charge of the intermediate. libretexts.orgwikipedia.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions This is an interactive table. Click on the rows to see more details.

| Nucleophile | Potential Product (assuming mono-substitution) | Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 2-Amino-3,5-dichloro-4-methoxybenzoic acid | Heat in methanol |

| Ammonia (NH₃) | 2,4-Diamino-3,5-dichlorobenzoic acid | High pressure, heat |

| Sodium hydroxide (NaOH) | 2-Amino-3,5-dichloro-4-hydroxybenzoic acid | Aqueous base, heat |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for these transformations. researchgate.netjocpr.com this compound offers three potential sites for such couplings, enabling the introduction of a wide variety of functional groups.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, typically used to synthesize biaryl compounds. jocpr.com

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne to introduce an alkynyl substituent, forming a C-C bond.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. researchgate.net

A significant challenge in applying these reactions to a polychlorinated substrate is controlling the selectivity to achieve mono-substitution or to direct the coupling to a specific chlorine atom. Reaction conditions, catalyst, and ligand choice are critical for achieving the desired outcome.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions This is an interactive table. Click on the rows to see more details.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Structure (mono-coupling at C4) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | C-C (Aryl-Aryl) | 2-Amino-3,5-dichloro-4-phenylbenzoic acid |

| Sonogashira | Phenylacetylene | C-C (Aryl-Alkynyl) | 2-Amino-3,5-dichloro-4-(phenylethynyl)benzoic acid |

Reductive Dehalogenation Strategies and Mechanisms

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For polychlorinated aromatic compounds, this can be a valuable method for detoxification or for synthesizing less-halogenated derivatives. nih.gov Strategies for the dehalogenation of this compound include catalytic hydrogenation and the use of zero-valent metals.

Catalytic hydrogenation typically employs a palladium-on-carbon catalyst (Pd/C) with a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or hydrazine. The reaction proceeds on the surface of the catalyst, where the C-Cl bond is reductively cleaved.

Another approach involves the use of zero-valent metals, such as zinc (Zn) or iron (Fe), often in an acidic medium or as a bimetallic couple. rsc.org These metals act as reducing agents, transferring electrons to the aromatic ring to facilitate the expulsion of a chloride ion.

Controlling the extent of dehalogenation is a key challenge. By carefully tuning the reaction conditions (e.g., catalyst loading, reaction time, temperature), it may be possible to selectively remove one, two, or all three chlorine atoms, providing access to a range of di- and mono-chlorinated aminobenzoic acids.

Cyclization and Heterocycle Formation via this compound as a Building Block

Beyond simple annulation, this compound serves as a versatile starting material for constructing a variety of more complex heterocyclic structures. Its bifunctional nature allows for its incorporation into multi-step syntheses to generate novel compounds.

The most direct intramolecular cyclization involves the condensation between the amino and carboxyl groups. Depending on the conditions, this can lead to the formation of a trichlorinated isatoic anhydride or related quinazolinone derivatives.

More elaborately, the carboxyl group can be converted into other functional groups, such as an ester, acid chloride, or hydrazide, which can then undergo cyclization with appropriate reagents. For example, converting the carboxylic acid to a hydrazide (by reaction with hydrazine) would produce 2-amino-3,4,5-trichlorobenzohydrazide. This intermediate could then be treated with carbon disulfide to form an oxadiazole-thione ring, or with an isothiocyanate to build a triazole-thione ring, demonstrating the molecule's utility as a scaffold for diverse five-membered heterocycles. nih.gov This modular approach allows for the synthesis of a library of compounds where a heterocyclic moiety is appended to the core trichlorophenyl structure.

Synthesis of Nitrogen-Containing Heterocycles (e.g., quinazolines, triazoles, oxadiazoles)

The presence of both an amino group and a carboxylic acid group on the same aromatic ring makes this compound a suitable precursor for the synthesis of various fused and non-fused nitrogen-containing heterocycles.

Quinazolines:

The synthesis of quinazolinones, a derivative of quinazolines, can be achieved through the reaction of 2-aminobenzoic acid derivatives with a variety of reagents. A common method involves the condensation of a 2-aminobenzamide (B116534) with an orthoester in the presence of an acid catalyst, such as acetic acid. For this compound, this would first require conversion to the corresponding amide, 2-amino-3,4,5-trichlorobenzamide. This amide could then be reacted with an orthoester like triethyl orthoformate to yield the corresponding 5,6,7-trichloro-4(3H)-quinazolinone. The reaction typically proceeds by heating the reactants in a solvent like ethanol.

Another approach involves the reaction of the 2-aminobenzoic acid with formamide at elevated temperatures, which can directly lead to the formation of the quinazolinone ring system.

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| 2-Amino-3,4,5-trichlorobenzamide | Triethyl orthoformate | 5,6,7-Trichloro-4(3H)-quinazolinone | Acetic acid, Ethanol, Reflux |

| This compound | Formamide | 5,6,7-Trichloro-4(3H)-quinazolinone | High Temperature |

Triazoles:

The synthesis of 1,2,4-triazoles often involves the cyclization of acyl-substituted thiosemicarbazides or the reaction of hydrazides with various reagents. Starting from this compound, one potential route involves its conversion to the corresponding acid hydrazide, 2-Amino-3,4,5-trichlorobenzohydrazide. This intermediate can then be reacted with a one-carbon synthon, such as formic acid or an orthoester, to form the triazole ring.

Alternatively, the acid can be reacted with thiosemicarbazide (B42300) to form an acylthiosemicarbazide, which can then be cyclized under basic conditions to yield a mercapto-substituted triazole. Further derivatization of the amino group on the triazole ring can also be achieved.

| Starting Material | Key Intermediate | Reagent for Cyclization | Product Class |

|---|---|---|---|

| This compound | 2-Amino-3,4,5-trichlorobenzohydrazide | Formic Acid | 1,2,4-Triazole |

| This compound | 1-(2-Amino-3,4,5-trichlorobenzoyl)thiosemicarbazide | Base (e.g., NaOH) | 3-Mercapto-1,2,4-triazole |

Oxadiazoles:

The synthesis of 1,3,4-oxadiazoles commonly proceeds through the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones. For this compound, the key intermediate is again the 2-Amino-3,4,5-trichlorobenzohydrazide. This hydrazide can be acylated with an acid chloride or anhydride to form a diacylhydrazine, which upon treatment with a dehydrating agent like phosphorus oxychloride or sulfuric acid, would yield the corresponding 1,3,4-oxadiazole.

Another established method is the reaction of the acid hydrazide with carbon disulfide in the presence of a base, which leads to the formation of a 5-mercapto-1,3,4-oxadiazole derivative.

| Intermediate | Reagent | Product Class |

|---|---|---|

| 2-Amino-3,4,5-trichlorobenzoylhydrazide | Acyl Chloride, then POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole |

| 2-Amino-3,4,5-trichlorobenzoylhydrazide | Carbon Disulfide, KOH | 5-Mercapto-1,3,4-oxadiazole |

Synthesis of Sulfur-Containing Heterocycles (e.g., thiadiazoles, thiadiazines)

The versatile reactivity of this compound also extends to the synthesis of various sulfur-containing heterocyclic systems.

Thiadiazoles:

The synthesis of 1,3,4-thiadiazoles can be achieved through several routes starting from carboxylic acid derivatives. A common method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong acid or a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. nih.gov This reaction would likely proceed through the formation of an acylthiosemicarbazide intermediate, which then undergoes cyclodehydration to form the 2-amino-5-substituted-1,3,4-thiadiazole ring.

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Thiosemicarbazide | 2-Amino-5-(2-amino-3,4,5-trichlorophenyl)-1,3,4-thiadiazole | POCl₃ or PPA |

Thiadiazines:

The synthesis of benzothiadiazine derivatives often involves the reaction of 2-amino-substituted aromatic compounds with sulfur-containing reagents. While direct synthesis from this compound is not commonly reported, a plausible route could involve the conversion of the carboxylic acid to a sulfonyl chloride derivative, followed by reaction with an amine to induce cyclization. However, the more common precursors for such syntheses are ortho-amino-substituted sulfonamides.

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules in a single step from three or more reactants. The bifunctional nature of this compound makes it a potential candidate for use in MCRs.

For instance, in a Ugi-type reaction, an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form an α-acylamino carboxamide. This compound could potentially serve as both the amine and the carboxylic acid component in an intramolecular Ugi reaction, or as one of the components in an intermolecular reaction.

Another possibility is its use in the Biginelli reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. While not a direct component, derivatives of this compound could be designed to participate in such reactions.

The application of this compound in MCRs remains an area with potential for exploration, offering a convergent and efficient route to novel and complex heterocyclic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature a single peak for the lone aromatic proton (H-6). Its chemical shift would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and chlorine groups. The protons of the amino group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by hydrogen bonding. libretexts.org The acidic proton of the carboxylic acid (-COOH) would also appear as a broad singlet, usually at a significantly downfield chemical shift (>10 ppm). rsc.org Adding D₂O would cause the -NH₂ and -COOH protons to exchange with deuterium, leading to the disappearance of their signals, a key identification technique. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. For this compound, six distinct signals would be expected for the aromatic carbons and one for the carboxyl carbon. The chemical shifts would be predictable based on substituent effects:

The carboxyl carbon (-COOH) would appear furthest downfield.

The carbons bonded to chlorine atoms (C-3, C-4, C-5) would be shifted downfield due to the electronegativity of chlorine.

The carbon bonded to the amino group (C-2) would be shifted upfield relative to unsubstituted benzene due to the shielding effect of the amino group.

The remaining carbons (C-1 and C-6) would have their chemical shifts determined by the combined effects of the adjacent substituents.

A comparison with isomers like o- and m-chlorobenzoic acids shows that perturbations in the aromatic system significantly affect the chemical shifts. asianjournalofphysics.com

For unambiguous assignment, especially in more complex derivatives, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, with only one aromatic proton, COSY would be of limited use for the aromatic system but could confirm couplings in derivatives with more protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the H-6 signal in the ¹H NMR spectrum to the C-6 signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular structure. For instance, the H-6 proton would show correlations to C-1, C-2, C-4, and C-5, while the amino protons could show correlations to C-2 and C-3. These correlations would confirm the substitution pattern on the benzene ring.

Dynamic NMR could be used to study processes like the restricted rotation around the C-N bond or the C-COOH bond, although these barriers might be high. Of particular interest would be the study of intramolecular hydrogen bonding between the amino group and the carboxylic acid group, a phenomenon known to influence the acidity and conformation of ortho-substituted benzoic acids. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is excellent for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Notes |

| O-H (Carboxylic Acid) | ~3300-2500 (broad) | Stretching | The broadness is due to hydrogen bonding. docbrown.info |

| N-H (Amine) | ~3400-3300 | Stretching | Primary amines typically show two bands (symmetric and asymmetric). libretexts.org |

| C=O (Carboxylic Acid) | ~1700-1680 | Stretching | Position influenced by conjugation and hydrogen bonding. docbrown.inforesearchgate.net |

| N-H (Amine) | ~1650-1550 | Scissoring (Bending) | Characteristic for primary amines. libretexts.org |

| C=C (Aromatic) | ~1600-1450 | Stretching | Multiple bands are expected in this region. |

| C-O (Carboxylic Acid) | ~1320-1210 | Stretching | Coupled with O-H bending. docbrown.info |

| C-N (Aromatic Amine) | ~1350-1200 | Stretching | libretexts.org |

| C-Cl | ~1100-800 | Stretching | The presence of multiple C-Cl bonds would result in complex absorptions. |

| O-H (Carboxylic Acid) | ~960-900 (broad) | Out-of-plane bend | docbrown.info |

This table is interactive. Click on the headers to sort.

Studies on related compounds like benzoic acid show characteristic broad O-H stretching and sharp C=O stretching peaks. core.ac.uknist.gov The presence of the ortho-amino group can lead to intramolecular hydrogen bonds, which may shift these frequencies. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This allows for the calculation of the precise elemental formula, distinguishing it from other compounds with the same nominal mass. For C₇H₄Cl₃NO₂, the exact mass can be calculated with high precision.

The most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) with a specific intensity ratio, providing unambiguous evidence for the presence of three chlorine atoms. libretexts.org

The fragmentation of aromatic amines often involves the loss of neutral molecules like NH₃ or HCN. hnxb.org.cnmiamioh.edu For this compound, characteristic fragmentation pathways would likely include:

Loss of H₂O from the carboxylic acid group.

Loss of COOH or CO₂ (decarboxylation).

Loss of chlorine atoms.

Loss of NH₃.

The presence of an odd number of nitrogen atoms means the molecular ion will have an odd nominal mass, adhering to the Nitrogen Rule. libretexts.orgfuture4200.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. wikipedia.org In a typical MS/MS experiment, precursor ions of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

For protonated aromatic amino acids, common fragmentation pathways include the competitive losses of ammonia (NH₃) and the combined loss of water and carbon monoxide (H₂O+CO). nih.gov The fragmentation of the protonated form of this compound would likely initiate with the loss of a water molecule from the carboxylic acid group, followed by the expulsion of carbon monoxide (CO). Subsequent fragmentation could involve the loss of the amino group or the sequential elimination of chlorine atoms or hydrogen chloride (HCl). The presence of three chlorine atoms would produce a characteristic isotopic pattern for the precursor ion and its chlorine-containing fragments, aiding in their identification.

In negative ion mode, deprotonated aminobenzoic acids can exhibit different fragmentation behaviors. For instance, deprotonated β-cyanoalanate shows competing losses of CO₂ and HCN. acs.org For deprotonated this compound, initial fragmentation would likely involve decarboxylation (loss of CO₂). This would be followed by the elimination of chlorine atoms. The specific fragmentation pathways and the relative abundance of fragment ions are highly dependent on the collision energy used in the experiment. nih.gov

Table 1: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion | Proposed Fragmentation Pathway | Key Neutral Losses |

| [M+H]⁺ | Initial loss of water from the carboxylic acid group, followed by decarbonylation. | H₂O, CO, HCl, Cl |

| [M-H]⁻ | Primary decarboxylation, followed by sequential loss of chlorine atoms. | CO₂, HCl, Cl |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions that govern the crystal packing.

While a specific single-crystal X-ray diffraction study for this compound is not found in the provided search results, the general methodology is well-established. To perform this analysis, a high-quality single crystal of the compound is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. researchgate.net

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy in crystal engineering. For a compound like this compound, co-crystals could be formed with other molecules, for example, pyridine (B92270) derivatives, through hydrogen bonding or other non-covalent interactions. Such studies provide insights into how the molecule interacts with other chemical species.

Table 2: Representative Crystallographic Data for a Substituted Benzoic Acid

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 975.4 |

| Z | 4 |

Note: The data in this table is representative for a small organic molecule of similar size and is not the experimentally determined data for this compound.

The crystal structure of this compound would be significantly influenced by a variety of intermolecular interactions. rsc.org The carboxylic acid groups are expected to form strong hydrogen-bonded dimers, a characteristic feature of most carboxylic acids in the solid state. researchgate.netgrowkudos.comresearchgate.net This R²₂(8) graph set motif is a robust supramolecular synthon.

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, UV-Vis Spectroscopy for Electronic Transitions)

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is highly sensitive to the molecular structure and symmetry. ias.ac.in For this compound, the Raman spectrum would exhibit characteristic bands corresponding to its various functional groups and the substituted benzene ring.

Key expected Raman bands would include the C=O stretching vibration of the carboxylic acid, typically found in the region of 1650-1750 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range. Vibrations associated with the C-Cl bonds would be observed at lower frequencies, typically below 800 cm⁻¹. The N-H stretching vibrations of the amino group would be present in the high-frequency region, around 3300-3500 cm⁻¹. The exact positions of these bands can be influenced by the electronic effects of the substituents and the intermolecular interactions in the solid state. nih.govnih.gov

Table 3: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=O Stretch | 1650 - 1750 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | < 800 |

This table is based on typical frequency ranges for the specified functional groups and may vary for the specific molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org Molecules containing π-systems and heteroatoms with non-bonding electrons, known as chromophores, can absorb UV or visible light to promote electrons to higher energy orbitals. libretexts.org this compound contains a benzene ring, a carboxylic acid group, and an amino group, all of which contribute to its electronic structure.

The expected electronic transitions would be π → π* and n → π*. The benzene ring and its substituents form a conjugated system. The amino group acts as a strong auxochrome, donating electron density to the ring and typically causing a bathochromic (red) shift in the absorption maximum (λ_max). The carboxylic acid group can also influence the electronic transitions. Studies on para-aminobenzoic acid (PABA) show absorption maxima that are sensitive to pH, as the protonation state of the amino and carboxyl groups alters the electronic structure of the molecule. researchgate.netwhiterose.ac.ukmdpi.com For this compound, the absorption spectrum would be a composite of the effects of all substituents, with expected strong absorption in the UV region.

Computational and Theoretical Investigations of 2 Amino 3,4,5 Trichlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For a molecule like 2-amino-3,4,5-trichlorobenzoic acid, these calculations can elucidate its stable geometric configuration, the distribution of its electrons, and its reactivity patterns.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of chemical compounds. By employing a suitable functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), the lowest energy conformation of this compound can be calculated. This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.

These calculations would likely reveal the steric and electronic effects of the three chlorine atoms and the amino group on the benzoic acid framework. The substitution pattern is expected to cause some distortion of the benzene (B151609) ring from perfect planarity. The intramolecular interactions, such as a potential hydrogen bond between the amino group and the carboxylic acid group, would also be quantified.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-COOH | 1.48 | - |

| C-NH2 | 1.38 | - |

| C-Cl (ortho) | 1.74 | - |

| C-Cl (meta) | 1.73 | - |

| C-Cl (para) | 1.73 | - |

| O-H | 0.97 | - |

| C-C-O (carboxyl) | - | 122 |

| C-C-N | - | 121 |

| C-C-Cl (ortho) | - | 120 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecules. Actual calculated values would be specific to this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, which are electron-rich regions. Conversely, the LUMO is likely to be distributed over the carboxylic acid group and the chlorine-substituted carbon atoms, which are electron-withdrawing. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These energy values are hypothetical and serve as an example of typical results from FMO analysis.

Electrostatic Potential Surface Analysis for Reactivity Mapping

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping uses a color-coded surface to illustrate the electrostatic potential. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack. Intermediate potential is usually colored green.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them prone to interaction with electrophiles. The hydrogen atom of the carboxylic acid and the hydrogens of the amino group would exhibit positive potential, indicating their susceptibility to nucleophilic interaction. The chlorine atoms would also influence the potential distribution on the aromatic ring.

Spectroscopic Property Prediction through Computational Modeling

Computational methods can also predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral peaks.

Computational NMR and IR Spectral Prediction for Comparison with Experimental Data

Theoretical calculations of NMR chemical shifts (typically using the GIAO method) and IR vibrational frequencies can be performed using DFT. The calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to assign each peak to a specific nucleus in the molecule. Similarly, the calculated IR spectrum, which shows the frequencies and intensities of the vibrational modes, can be compared with the experimental FT-IR spectrum. This comparison helps in the detailed assignment of the fundamental vibrational modes of the molecule, such as the stretching and bending vibrations of the amino and carboxylic acid groups, and the vibrations of the chlorinated benzene ring.

Table 3: Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-COOH | 168.5 | 168.2 |

| C-NH2 | 145.2 | 144.9 |

| C-Cl (ortho) | 120.8 | 120.5 |

| C-Cl (meta) | 133.1 | 132.8 |

| C-Cl (para) | 128.9 | 128.6 |

| C (ipso-COOH) | 115.4 | 115.1 |

| C (ipso-NH2) | 118.7 | 118.4 |

Note: These values are illustrative. Actual values would require specific experimental and computational studies.

Table 4: Hypothetical Calculated and Experimental IR Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3450 | 3430 |

| N-H stretch (amino) | 3350, 3250 | 3335, 3240 |

| C=O stretch (carboxylic acid) | 1710 | 1705 |

| C-N stretch | 1315 | 1310 |

| C-Cl stretch | 850, 800, 750 | 845, 795, 745 |

Note: These values are for illustrative purposes. A scaling factor is often applied to calculated frequencies to improve agreement with experimental data.

UV-Vis Absorption and Emission Spectra Simulations

No published studies detailing the simulation of the UV-Vis absorption and emission spectra for this compound were identified. Theoretical calculations, typically using TD-DFT, are standard methods for predicting electronic transitions and spectral properties of organic molecules. analis.com.myelixirpublishers.com Such simulations provide insights into the relationship between a molecule's structure and its spectroscopic behavior. For other halogenated and aminated benzoic acid derivatives, these methods have been successfully used to correlate computational results with experimental data. nih.govanalis.com.my However, for this compound, these specific computational results are not present in the available literature.

Reaction Mechanism Studies Using Computational Chemistry

Detailed computational studies on the reaction mechanisms involving this compound have not been reported in the reviewed scientific literature.

Transition State Characterization and Reaction Pathway Elucidation

There are no available data on the characterization of transition states or the elucidation of reaction pathways for chemical transformations of this compound through computational chemistry. Such studies are crucial for understanding reaction kinetics and mechanisms at a molecular level.

Energetics and Kinetics of Key Transformation Reactions

Information regarding the energetics and kinetics of key transformation reactions of this compound, as determined by computational methods, is not available. These calculations would typically involve determining activation energies and reaction enthalpies for various potential reactions.

Molecular Dynamics Simulations

No specific molecular dynamics (MD) simulation studies for this compound were found in the public domain. MD simulations are a powerful tool for understanding the dynamic behavior of molecules.

Conformational Dynamics and Flexibility Studies

There are no published reports on the conformational dynamics and flexibility of this compound based on molecular dynamics simulations. Such studies would provide valuable information on the molecule's accessible conformations and their relative energies.

Solvent Effects on Molecular Behavior

Specific investigations into the effects of different solvents on the molecular behavior of this compound using molecular dynamics simulations have not been documented. These simulations would be instrumental in understanding how the solvent environment influences the compound's conformation, stability, and reactivity.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that aim to predict the physicochemical properties and biological activity of chemical compounds based on their molecular structure. For this compound, QSPR studies provide a computational lens to understand how its unique arrangement of functional groups—an amino group, a carboxylic acid, and three chlorine atoms on a benzene ring—governs its chemical behavior and reactivity. These investigations are pivotal in predicting the compound's properties without the need for extensive empirical testing.

Derivation of Molecular Descriptors Relevant to its Chemical Behavior

The initial step in any QSPR analysis is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of descriptors can be computationally derived to represent its constitutional, topological, electronic, and steric features. Given the compound's structure, the most relevant descriptors would likely fall into electronic and steric categories, as these are heavily influenced by the substituents on the aromatic ring.

Electronic descriptors are particularly insightful. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental quantum-chemical descriptors. ucsb.edu The HOMO energy is associated with the molecule's ability to donate electrons, indicating its nucleophilic character, while the LUMO energy relates to its ability to accept electrons, reflecting its electrophilic character. The energy gap between HOMO and LUMO (E HOMO-LUMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

Other important electronic descriptors include the molecular electrostatic potential (MESP), which maps the charge distribution and is useful for predicting how the molecule will interact with other charged species. nih.gov Hirshfeld charges on individual atoms can provide a more detailed picture of the electron distribution and help in predicting regioselectivity in reactions. acs.orgnih.gov The partition coefficient (log P) and pKa are also crucial descriptors for benzoic acids, indicating their lipophilicity and acidity, respectively. nih.gov

Steric descriptors, such as molecular volume and surface area, would also be significant for this compound due to the bulky chlorine atoms and their positions on the benzene ring. These descriptors can help in understanding how the molecule's size and shape influence its ability to interact with other molecules.

A theoretical selection of relevant molecular descriptors for this compound is presented in the interactive table below.

Table 1: Theoretically Derived Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital, related to nucleophilicity. |

| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electrophilicity. |

| Electronic | HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. researchgate.net |

| Electronic | Molecular Electrostatic Potential (MESP) | Represents the 3D charge distribution and potential interaction sites. nih.gov |

| Electronic | Hirshfeld Charges | Provides atomic charges to predict local reactivity. acs.orgnih.gov |

| Physicochemical | log P | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. nih.gov |

| Physicochemical | pKa | The acid dissociation constant, indicating the acidity of the carboxylic group. nih.gov |

| Steric | Molecular Volume | The volume occupied by the molecule. |

| Steric | Molecular Surface Area | The total surface area of the molecule. |

Correlating Structural Features with Reactivity Profiles

Once the molecular descriptors are derived, the next step in a QSPR study is to establish a mathematical relationship between these descriptors and the observed chemical properties or reactivity of the compound. For this compound, this involves correlating its structural features with its anticipated reactivity in various chemical transformations.

The acidity of the carboxylic acid group is a key aspect of its reactivity profile. The electron-withdrawing nature of the three chlorine atoms is expected to increase the acidity of the benzoic acid moiety by stabilizing the resulting carboxylate anion. numberanalytics.com This effect can be quantified by correlating the calculated pKa with electronic descriptors.

A hypothetical correlation of structural features and descriptors with the reactivity of this compound is outlined in the interactive table below.

Table 2: Correlation of Structural Features and Descriptors with Reactivity Profiles

| Structural Feature/Descriptor | Anticipated Effect on Reactivity | Rationale |

|---|---|---|

| Amino Group (-NH2) | Increases nucleophilicity of the aromatic ring; potential site for N-acylation. | The lone pair of electrons on the nitrogen atom can be donated to the aromatic ring or participate in reactions. |

| Trichloro-substitution | Decreases overall ring reactivity towards electrophiles; increases acidity of the carboxylic acid. | Chlorine atoms are electron-withdrawing, deactivating the ring and stabilizing the carboxylate anion. numberanalytics.com |

| Low HOMO-LUMO Gap | Higher overall chemical reactivity. | A smaller energy gap facilitates electronic transitions, making the molecule more reactive. researchgate.net |

| Negative MESP regions | Likely sites for electrophilic attack. | Regions of negative electrostatic potential are electron-rich and attract electrophiles. nih.gov |

| Calculated pKa | Predicts the extent of ionization in solution, affecting solubility and reaction mechanisms. | A lower pKa indicates a stronger acid. nih.gov |

| Steric Hindrance | May hinder reactions at the amino and carboxylic acid groups, as well as at the C2 and C6 positions of the ring. | The bulky chlorine atoms can physically block access to reactive sites. |

Role As a Key Synthetic Intermediate in Chemical Research

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-Amino-3,4,5-trichlorobenzoic acid allows it to be a foundational element in the multi-step synthesis of elaborate organic structures.

While direct applications of this compound in marketed pharmaceuticals are not extensively documented, its structural motif is of significant interest in medicinal chemistry. ortho-Aminobenzoic acids (anthranilic acids) are precursors to a variety of bioactive molecules. core.ac.uk Aromatic polyamides, which can be formed from aminobenzoic acid derivatives, are not only components of high-strength materials but can also adopt specific secondary structures like β-turns and helices, improving the drug-like properties of cyclic peptides. nih.gov The high degree of chlorination in this compound can enhance the lipophilicity of a target molecule, potentially improving its membrane permeability. Furthermore, research into related compounds, such as 3-Amino-2,4,5-trichlorobenzoic acid, is ongoing to explore potential therapeutic applications, including antimicrobial and antifungal agents.

The field of agrochemicals provides more concrete examples of the utility of chlorinated aminobenzoic acids. A closely related analogue, 2-amino-3-methyl-5-chlorobenzoic acid, is a crucial intermediate in the industrial synthesis of the potent insecticide Chlorantraniliprole. google.com The synthesis of this key intermediate often involves sequential nitration, reduction, and chlorination reactions of a substituted benzoic acid precursor. google.com Similarly, other trichlorobenzoic acids, like 2,3,6-TBA, have been developed as herbicides, acting as synthetic auxins. nih.gov The structural features of this compound make it a prime candidate for the development of new agrochemicals, where the specific substitution pattern can be fine-tuned to achieve desired herbicidal or insecticidal activity and environmental persistence.

The presence of both an amine and a carboxylic acid functional group makes this compound a suitable monomer for step-growth polymerization. It can be used to produce specialty polyamides or aramid fibers. nih.gov The three chlorine atoms on the aromatic ring would impart unique properties to the resulting polymer, such as enhanced flame retardancy, high thermal stability, and low solubility in common solvents. These characteristics are highly desirable in advanced materials for aerospace, military, and high-performance industrial applications. Amino acid esters are also noted as important intermediates for polymer materials. nih.gov

Participation in Named Reactions and Methodologies

As a versatile chemical scaffold, this compound can be employed in a variety of established chemical transformations to generate diverse molecular architectures.

The carboxylic acid group of this compound can be readily esterified to produce the corresponding esters. This transformation is often a critical step in a longer synthetic sequence. Esterification can serve multiple purposes:

Protection: The carboxylic acid can be converted to an ester to prevent it from interfering with subsequent reactions targeting the amino group or other parts of the molecule.

Solubility Modification: Converting the polar carboxylic acid to a less polar ester can significantly alter the molecule's solubility, facilitating its processing in non-polar organic solvents.

Intermediate for Amidation: Esters can be activated and subsequently reacted with amines to form amides, a common linkage in biologically active compounds.

Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), or reaction with alkylating agents like dimethyl sulfate (B86663) or trimethylchlorosilane in methanol, can be employed. nih.govgoogle.comresearchgate.net